molecular formula C7H15NO B2995726 (2S)-2-(Oxolan-3-yl)propan-1-amine CAS No. 2248215-17-8

(2S)-2-(Oxolan-3-yl)propan-1-amine

Cat. No. B2995726
CAS RN: 2248215-17-8
M. Wt: 129.203
InChI Key: YKZZZCIUOWXQBI-ULUSZKPHSA-N
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Description

(2S)-2-(Oxolan-3-yl)propan-1-amine, also known as (S)-(-)-3-Aminomethyl-1-methylpyrrolidine, is a chiral amine that has gained significant attention in the field of organic chemistry due to its versatile applications. The compound has a molecular weight of 129.21 g/mol and a molecular formula of C7H15NO. In

Mechanism of Action

The mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. The compound is able to form stable complexes with metal catalysts, which can then be used to catalyze reactions with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-2-(Oxolan-3-yl)propan-1-amine. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-(Oxolan-3-yl)propan-1-amine in lab experiments has several advantages. The compound is readily available, easy to handle, and has a high degree of enantioselectivity. However, one of the limitations of using (2S)-2-(Oxolan-3-yl)propan-1-amine is its high cost, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine. One potential area of research is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of the compound's potential applications in the field of drug delivery and tissue engineering. Additionally, further studies can be conducted to better understand the mechanism of action of (2S)-2-(Oxolan-3-yl)propan-1-amine and its potential applications in asymmetric catalysis.
Conclusion:
In conclusion, (2S)-2-(Oxolan-3-yl)propan-1-amine is a versatile compound that has a wide range of scientific research applications. The compound is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the development of chiral ligands for asymmetric catalysis and chiral polymers. Although the compound has several advantages, its high cost can limit its use in large-scale synthesis. However, there are several future directions for the research and development of (2S)-2-(Oxolan-3-yl)propan-1-amine, including the development of new synthetic methods and the exploration of its potential applications in drug delivery and tissue engineering.

Synthesis Methods

The synthesis of (2S)-2-(Oxolan-3-yl)propan-1-amine involves the reaction between (S)-(-)-3-Aminomethyl-1-methylpyrrolidine and ethylene oxide. The reaction is carried out in the presence of a catalyst such as boron trifluoride etherate or zinc chloride. The product is then purified by distillation or recrystallization to obtain a pure form of (2S)-2-(Oxolan-3-yl)propan-1-amine.

Scientific Research Applications

(2S)-2-(Oxolan-3-yl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. The compound is also used in the development of chiral ligands for asymmetric catalysis, which is an essential process in the production of enantiomerically pure compounds. Additionally, (2S)-2-(Oxolan-3-yl)propan-1-amine is used in the synthesis of chiral polymers, which have potential applications in drug delivery and tissue engineering.

properties

IUPAC Name

(2S)-2-(oxolan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZZCIUOWXQBI-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Oxolan-3-yl)propan-1-amine

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